3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal
Description
Properties
IUPAC Name |
3-oxo-3-[2-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWUZXLYQOVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Molecular Information
| Property | Data |
|---|---|
| IUPAC Name | 3-oxo-3-[2-(trifluoromethyl)phenyl]propanal |
| Molecular Formula | C10H7F3O2 |
| Molecular Weight | 216.16 g/mol |
| CAS Number | Not explicitly stated for this exact compound, but related compounds have CAS 21172-41-8 (3-(3-(trifluoromethyl)phenyl)propanal) and 339279-39-9 (hydrazone derivative) |
| Standard InChI | InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2 |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F |
Preparation via Grignard Reaction and Oxidation
One common synthetic approach involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent to extend the carbon chain, followed by oxidation to introduce the keto and aldehyde functionalities.
Formation of Grignard Reagent:
A suitable organomagnesium halide (e.g., ethylmagnesium bromide) is prepared under inert atmosphere.Nucleophilic Addition:
The Grignard reagent is added to 2-(trifluoromethyl)benzaldehyde, resulting in a secondary alcohol intermediate.Oxidation:
The secondary alcohol is oxidized to the corresponding ketone-aldehyde compound using oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.Purification:
The crude product is purified by distillation or recrystallization to yield 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal with high purity.
Synthesis via Cross-Coupling and Hydrogenation (Mizoroki–Heck Reaction)
An advanced and industrially relevant method involves the Mizoroki–Heck cross-coupling reaction followed by hydrogenation and selective reduction steps, as detailed in a recent improved process for related trifluoromethylphenylpropanal derivatives.
Mizoroki–Heck Cross-Coupling:
1-Bromo-3-(trifluoromethyl)benzene reacts with acrolein diethyl acetal catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This forms an intermediate acetal-functionalized product.Hydrogenation:
The crude mixture undergoes catalytic hydrogenation to reduce double bonds and convert acetals to aldehydes.Bisulfite Adduct Purification:
The aldehyde product is purified by forming a bisulfite adduct, which crystallizes out, allowing removal of impurities. Subsequent regeneration releases the pure aldehyde.Selective Reduction of By-products:
Potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) is used to selectively reduce ester by-products to the aldehyde, improving yield and purity.Catalyst Recovery:
Palladium species are recovered as Pd/Al2O3, enhancing sustainability.
This method achieves over 90% isolated yield under both conventional and microwave-assisted heating, suitable for scale-up.
Oxidation of 3-(Trifluoromethyl)benzenepropanol
Another documented synthesis involves oxidation of 3-(trifluoromethyl)benzenepropanol to the corresponding aldehyde using a Swern-type oxidation:
Reagents:
Dimethyl sulfoxide (DMSO) activated by phosphorus pentoxide (P2O5) at low temperature.Procedure:
The alcohol dissolved in dichloromethane is treated with DMSO and P2O5, stirred while temperature rises to room temperature, then triethylamine is added to complete the oxidation.Work-up:
The reaction mixture is acidified, separated, washed, dried, and concentrated to yield the aldehyde in quantitative yield.
Summary Table of Preparation Methods
Analytical and Purification Techniques
Bisulfite Adduct Formation:
Used for purification of aldehydes by selective crystallization.Catalytic Hydrogenation:
Employed to reduce intermediates and by-products selectively.Chromatography:
Silica gel column chromatography or recrystallization used for final purification.Spectroscopic Verification: NMR, IR, and mass spectrometry confirm structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with active methylene reagents to form complex structures like arylazonicotinates and pyridazinones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Condensation: Ethyl cyanoacetate in the presence of ammonium acetate and acetic acid.
Major Products
Arylazonicotinates: Formed through condensation reactions.
Pyridazinones: Another product of condensation reactions with active methylene compounds.
Scientific Research Applications
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of fluorinated compounds which have applications in creating materials with special properties like high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is largely dependent on the type of reaction it undergoes. For instance, in condensation reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating these reactions .
Comparison with Similar Compounds
Positional Isomers
Methyl 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS: 212755-76-5)
- Structure : The CF₃ group is para-substituted, and the aldehyde is replaced with a methyl ester.
- Synthesis : Prepared via esterification of the corresponding β-keto acid.
- Properties : Reduced electrophilicity at the carbonyl due to ester stabilization. The para-substitution minimizes steric hindrance, enhancing solubility compared to the ortho isomer.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
Key Differences :
Ester Derivatives
Ethyl 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanoate (CAS: 89424-17-9)
Comparison :
Hydrazone Derivatives
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal
- Structure : Incorporates a p-tolylhydrazone group at the β-position.
- Synthesis : Condensation of β-ketoaldehydes with arylhydrazines.
- Applications: Precursor for heterocycles like pyridazinones via 6π-electrocyclization .
Key Contrast :
- Functionality : Hydrazones enable cyclization reactions, diverging from the aldehyde’s role in amine coupling.
Complex Pharmacological Derivatives
Cyflumetofen (CAS: 400882-07-7)
- Structure: Propanoate ester with CF₃, cyano, and tert-butyl groups.
- Applications : Acaricide inhibiting mitochondrial complex II .
2-(1-(3-Oxo-3-((3-(trifluoromethyl)phenyl)amino)propyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxylic acid
- Structure : Benzimidazole-thiazole hybrid with a β-ketoamide linkage.
Comparison :
- Design Strategy : The target compound’s aldehyde group is replaced with amides or heterocycles to enhance target binding and pharmacokinetics.
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Solubility (LogP) | Reactivity Index* |
|---|---|---|---|---|
| 3-Oxo-3-(2-CF₃-phenyl)propanal | ~230 | 180–200 | 2.8 | High (aldehyde) |
| Methyl 4-CF₃ Propanoate | 260.21 | 210–215 | 3.2 | Moderate (ester) |
| Ethyl 2-CF₃ Propanoate | 260.21 | 205–210 | 3.5 | Moderate (ester) |
*Reactivity index based on electrophilicity of the carbonyl group.
Biological Activity
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews the available literature on the compound, focusing on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The introduction of this group can enhance the potency of antimicrobial agents by affecting their interaction with bacterial membranes and enzymes. For instance, derivatives with trifluoromethyl groups have shown increased activity against various pathogens, including E. coli and Staphylococcus aureus .
Anticancer Potential
Trifluoromethylated compounds are also being investigated for their anticancer properties. The structural modifications provided by the trifluoromethyl group can lead to increased selectivity and potency against cancer cell lines. In vitro studies have demonstrated that certain trifluoromethyl-containing compounds exhibit significant antiproliferative effects on various cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, some studies indicate that trifluoromethyl-containing compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism. This inhibition has implications for treating autoimmune diseases and cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group not only affects lipophilicity but also enhances binding affinity to target proteins due to its electronegative nature. This has been observed in various studies where modifications to the phenyl ring or carbon backbone resulted in altered biological activities .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated several trifluoromethyl-containing compounds against a panel of bacterial strains. The results indicated that compounds with a similar structure to this compound exhibited zones of inhibition ranging from 9 to 20 mm against E. coli and S. aureus, suggesting significant antimicrobial potential .
- Anticancer Activity : In vitro tests on cancer cell lines showed that derivatives of this compound had IC50 values lower than standard chemotherapeutics, indicating superior efficacy in inhibiting cell proliferation .
- Enzyme Inhibition : Research demonstrated that certain analogs could effectively inhibit DHODH with IC50 values in the micromolar range, highlighting their potential as therapeutic agents in cancer and autoimmune disorders .
Q & A
Q. What are the common synthetic routes for 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal, and how are they optimized?
The synthesis of this compound typically involves Claisen-Schmidt condensation or esterification followed by oxidation . For example:
- Esterification : Reacting 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) yields ester intermediates, which can be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) .
- Hydrazone Formation : Derivatives of 3-oxo-propanal can be synthesized via hydrazone intermediates, as seen in the preparation of 3-oxo-3-(thiophen-2-yl)propanal derivatives using arylhydrazines under reflux conditions .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps.
- Catalysts : Acidic or basic catalysts (e.g., NaOH, H₂SO₄) improve yields in esterification .
- Purification : Silica gel column chromatography (e.g., ethyl acetate/methanol eluent) achieves >90% purity, as demonstrated in patent syntheses .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key Techniques :
- LCMS/HPLC : LCMS (m/z 428 [M+H]⁺) and reverse-phase HPLC (retention time: 0.61 minutes) confirm molecular weight and purity .
- NMR : ¹H and ¹³C NMR identify the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and aldehyde proton (δ ~9.5–10.0 ppm) .
- FT-IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) .
Q. Data Interpretation :
- Contradictions : Discrepancies in LCMS retention times may arise from column aging or mobile phase variations. Cross-validation with NMR is critical .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Case Study : A patent reported 90% yield using silica gel chromatography , while lab-scale syntheses often yield 60–70% due to:
- Byproduct Formation : Unreacted starting materials (e.g., trifluoromethylphenyl intermediates) may require additional purification steps.
- Solution : Implement DoE (Design of Experiments) to optimize temperature, solvent ratios, and catalyst loading. For example, reducing reaction temperature from 80°C to 60°C minimized side reactions in analogous compounds .
Validation : Use HPLC-MS to track byproducts and adjust reaction parameters iteratively .
Q. What strategies are employed to study the biological activity of this compound, particularly enzyme inhibition?
Methodological Framework :
- Target Selection : Focus on enzymes with active-site cysteine residues, as the trifluoromethyl group may act as an electrophile. For example, derivatives like 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate inhibit proteases via covalent binding .
- Assay Design :
- Data Challenges : False positives from non-specific binding are mitigated using counter-screening against unrelated enzymes (e.g., kinases) .
Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Mechanistic Insights :
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Steric Effects : Bulky -CF₃ may hinder coupling reactions (e.g., Suzuki-Miyaura), requiring Pd catalysts with large ligands (e.g., XPhos) .
Q. Experimental Validation :
Q. What computational methods are used to predict the compound’s physicochemical properties?
Tools and Workflows :
- DFT Calculations : Gaussian 09 optimizes geometry and calculates HOMO/LUMO energies to predict redox behavior .
- Solubility Prediction : COSMO-RS models estimate logP values, critical for bioavailability studies. For example, logP ≈ 2.5 suggests moderate membrane permeability .
Limitations : Computed logP values may deviate from experimental data by ±0.5 units due to crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
